molecular formula C17H13BrN4O2S B11058517 6-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Bromophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11058517
M. Wt: 417.3 g/mol
InChI Key: KVNOFSVURKKQOE-UHFFFAOYSA-N
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Description

4-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

The synthesis of 4-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multiple steps. One common method includes the reaction of 4-amino-5-mercapto-3-methyl-1,2,4-triazole with 4-bromo-β-chlorocinnamic acid in the presence of phosphorus oxychloride (POCl3) at elevated temperatures . The reaction mixture is then poured into crushed ice to obtain the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Cyclization: The triazole and thiadiazole rings can participate in cyclization reactions under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the desired reaction. Major products formed from these reactions include various substituted derivatives and ring-expanded or contracted analogs .

Scientific Research Applications

4-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity to protect crops.

    Materials Science: It is investigated for its potential in creating advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the inhibition or activation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell division, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar compounds to 4-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER include:

The uniqueness of 4-[6-(4-BROMOPHENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13BrN4O2S

Molecular Weight

417.3 g/mol

IUPAC Name

6-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13BrN4O2S/c1-23-13-8-5-11(9-14(13)24-2)15-19-20-17-22(15)21-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3

InChI Key

KVNOFSVURKKQOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Br)OC

Origin of Product

United States

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